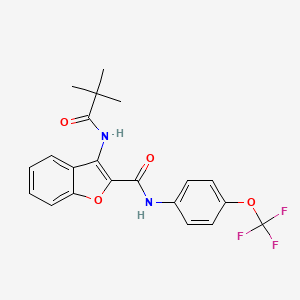

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4/c1-20(2,3)19(28)26-16-14-6-4-5-7-15(14)29-17(16)18(27)25-12-8-10-13(11-9-12)30-21(22,23)24/h4-11H,1-3H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQCEQSFDFZHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving suitable precursors. The pivalamido group is introduced through amide bond formation reactions, typically using pivaloyl chloride and an appropriate amine under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via a modular approach combining C–H functionalization and transamidation (Figure 1):

Step 1: Directed C–H Arylation

-

Substrate : Benzofuran-2-carboxylic acid derivatives equipped with an 8-aminoquinoline (8-AQ) directing group undergo Pd-catalyzed C–H arylation at position 3.

-

Mechanism : The 8-AQ group coordinates to Pd(II), enabling selective activation of the C3–H bond. Subsequent coupling with aryl halides installs the pivalamido group via a reductive elimination step .

-

Conditions : Pd(OAc)₂, Ag₂CO₃, and aryl iodide in DMF at 120°C .

Step 2: Transamidation for Carboxamide Diversification

-

Intermediate : The 8-AQ amide is converted to a Boc-protected N-acyl carbamate.

-

Amine Exchange : Reaction with 4-(trifluoromethoxy)aniline under mild conditions (Et₃N, toluene, 60°C) replaces the 8-AQ group, yielding the target carboxamide .

Table 1: Representative Transamidation Yields

| Amine | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-(Trifluoromethoxy)aniline | 88 | 5 |

| Benzylamine | 92 | 6 |

| Piperonylamine | 72 | 4 |

Carboxamide Group (Position 2)

-

Hydrolysis : Resistant under physiological conditions but undergoes cleavage in strong acidic (HCl, H₂O/THF, reflux) or basic (NaOH, MeOH/H₂O) media to yield benzofuran-2-carboxylic acid .

-

Transamidation : Reactive with primary/secondary amines (e.g., morpholine, piperidine) under catalytic Cu(II) or Zn(II) salts, enabling modular diversification .

Pivalamido Group (Position 3)

-

Steric Hindrance : The tert-butyl group impedes electrophilic substitution at C3 but stabilizes the amide against hydrolysis.

-

Acylation/Deacylation : Reacts with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions to form mixed anhydrides, albeit with reduced efficiency due to steric bulk .

Trifluoromethoxy Substituent

-

Electrophilic Stability : The –OCF₃ group is electron-withdrawing, directing electrophiles (e.g., NO₂⁺) to the benzofuran’s C5 position in nitration reactions .

-

Hydrolytic Resistance : Stable under acidic/basic conditions but decomposes at >200°C to release COF₂ and fluoride byproducts .

Palladium-Mediated Cross-Coupling

The benzofuran scaffold participates in Suzuki-Miyaura couplings at C5 (activated by the –OCF₃ group):

-

Substrate : 5-Bromo-3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 80°C .

-

Yield : 70–85% for aryl/heteroaryl products.

Radical Pathways

The trifluoromethoxy group stabilizes radical intermediates:

-

Thiol Trifluoromethylation : Under UV light, the compound reacts with thiols (e.g., PhSH) via homolytic I–CF₃ bond cleavage, forming CF₃–S derivatives (e.g., trifluoromethyl thioethers) .

-

Mechanism : Radical recombination confirmed by EPR spin-trapping experiments .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and pivalic acid.

-

Photostability : The benzofuran core undergoes [2+2] cycloaddition under UV light, forming dimeric products .

Biological Reactivity

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

- Anticancer Activity : Research indicates that derivatives of benzofuran compounds can exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of a trifluoromethoxy group could enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against tumors.

- Neuroprotective Effects : Compounds similar to 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide have been studied for neuroprotective properties. Studies suggest that benzofuran derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress . Such properties are crucial for developing treatments for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound.

- Trifluoromethoxy Group : The presence of the trifluoromethoxy substituent is significant as it can influence the electronic properties and overall reactivity of the compound. Studies have shown that trifluoromethylated compounds often display enhanced biological activity due to their increased metabolic stability and altered interaction profiles with biological targets .

- Benzofuran Core : The benzofuran moiety itself has been associated with various biological activities, including anti-inflammatory and antiplatelet effects. The modification of this core structure can lead to the discovery of novel agents with improved therapeutic profiles .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

Mechanism of Action

The mechanism of action of 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the benzofuran core can interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Carboxamide Derivatives

Compound A: 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide ()

- Structure: Features a benzofuran core with a 3-amino group and a 4-methylphenyl carboxamide.

- Key Differences: The amino group at the 3-position is less sterically hindered than the pivalamido group in the target compound. The 4-methylphenyl substituent lacks the electron-withdrawing trifluoromethoxy group.

- Impact: The amino group may enhance solubility but reduce metabolic stability compared to the pivalamido group. The methyl group on the phenyl ring provides modest hydrophobicity, whereas the trifluoromethoxy group in the target compound enhances lipophilicity and resistance to oxidative metabolism .

Compound B : N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide (11d, )

- Structure : Contains a benzofuran core with a hydrazine-carboxamide linker and a piperazinylmethyl substituent.

- The piperazinylmethyl group may enhance binding to receptors with polar pockets.

- Impact :

Substituent-Driven Functional Comparisons

*Estimated based on substituent contributions.

Biological Activity

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structural arrangement, which incorporates both a benzofuran moiety and a trifluoromethoxyphenyl group, contributes to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific cellular targets.

- Hypolipidemic Activity : Similar benzofuran derivatives have shown potential in reducing plasma triglyceride levels and cholesterol, indicating possible applications in treating hyperlipidemia.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.

- Cell Cycle Modulation : Certain derivatives have been shown to disturb cell cycle progression, leading to cell cycle arrest in cancer cells.

Anticancer Studies

A study evaluated the anticancer activity of novel benzofuran derivatives, including those structurally related to this compound. The findings indicated:

- Cell Lines Tested : MCF7 (breast cancer) and HCT116 (colon cancer).

- Results : Compounds exhibited moderate to excellent activity with IC50 values ranging from 0.13 to 0.14 μM for the most active derivatives .

Hypolipidemic Activity

Another study focused on the hypolipidemic effects of benzofuran derivatives using Triton WR-1339-induced hyperlipidemic rats. Key findings included:

- Dosage : Compounds were administered at a dose of 15 mg/kg body weight.

- Results : Significant reductions in elevated plasma triglyceride levels were observed after 7 and 24 hours post-treatment. HDL-C levels increased significantly in treated groups compared to controls .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-bromo-4-(trifluoromethoxy)benzamide | Bromine substitution on the aromatic ring | Enhanced reactivity due to bromine |

| 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene | Fluoro and trifluoromethoxy groups | Potential for diverse reactivity |

| 4-(trifluoromethoxy)phenylmagnesium bromide | Grignard reagent form | Useful for coupling reactions |

Q & A

Q. What are the key synthetic pathways for 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes starting with functionalization of the benzofuran core. Key steps include:

- Benzofuran Core Construction : Cyclization of substituted phenols with furan precursors under acidic or thermal conditions.

- Amide Coupling : Introduction of the pivalamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Trifluoromethoxy Substitution : Electrophilic aromatic substitution or Ullmann-type coupling for the 4-(trifluoromethoxy)phenyl moiety .

Optimization focuses on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (reflux vs. microwave-assisted heating), and catalyst screening (e.g., Pd for cross-couplings) to improve yield (>70%) and purity (>95%) .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence its physicochemical properties?

- Benzofuran Core : The fused aromatic system contributes to π-π stacking interactions and planar rigidity, enhancing binding to hydrophobic enzyme pockets.

- Pivalamido Group : Tertiary amide structure improves metabolic stability by resisting hydrolysis compared to primary/secondary amides .

- Trifluoromethoxy Phenyl : Electron-withdrawing effects increase electrophilicity, influencing interactions with biological targets like kinases or GPCRs .

These groups collectively reduce solubility in aqueous media (logP ~3.5) but enhance membrane permeability .

Q. What are the critical physicochemical parameters (e.g., solubility, stability) under experimental conditions?

- Solubility : Limited in water (<0.1 mg/mL); requires DMSO or ethanol for stock solutions (up to 10 mM).

- Stability : Degrades under prolonged UV light exposure (t1/2 <24 hrs); store in amber vials at -20°C. Acidic conditions (pH <3) hydrolyze the amide bond .

- Thermal Stability : Decomposes above 150°C (DSC data) .

Advanced Research Questions

Q. How can researchers address synthetic impurities or byproducts during scale-up?

Common impurities include:

- Unreacted Intermediates : Detectable via HPLC (retention time shifts) or TLC.

- Oxidation Byproducts : Mitigated by inert atmosphere (N2/Ar) and antioxidant additives (e.g., BHT) .

Purification strategies: - Column Chromatography : Silica gel with gradient elution (hexane:EtOAc).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>99%) .

Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?

- ATP-Competitive Binding : The benzofuran core mimics adenine’s planar structure, occupying the ATP-binding pocket.

- Trifluoromethoxy Group : Enhances hydrophobic interactions with conserved residues (e.g., kinase hinge region) .

- Pivalamido Side Chain : Blocks solvent-accessible regions, reducing off-target effects.

In vitro studies show IC50 values <100 nM for select kinases (e.g., JAK2, EGFR mutants) .

Q. How can computational modeling guide the optimization of this compound for selective target engagement?

- Molecular Docking : Predict binding poses using Schrödinger Suite or AutoDock. Focus on hydrogen bonding (amide to backbone NH) and π-stacking (benzofuran to Phe residues) .

- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy) with inhibitory potency .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

- Assay Variability : Confirm activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter).

- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. HEPES) to rule out aggregation artifacts .

- Metabolic Interference : Use liver microsomes to assess stability; inactive metabolites may explain discrepancies in cellular vs. enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.